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Introduction
Avitinib (also known as Abivertinib or AC0010) is a third-generation epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and

irreversibly inhibit mutant forms of EGFR, including the T790M resistance mutation, while

having minimal effect on wild-type EGFR.[1][2] The T790M mutation is a common mechanism

of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer

(NSCLC).[3][4] Avitinib also demonstrates inhibitory activity against Bruton's tyrosine kinase

(BTK), suggesting a potential role in modulating immune responses.[5][6]

Despite the efficacy of third-generation EGFR TKIs like Avitinib, acquired resistance can still

emerge.[3] Combination therapies are a rational approach to enhance anti-tumor activity, delay

or overcome resistance, and improve patient outcomes.[3] This document provides detailed

application notes and experimental protocols for the preclinical and clinical investigation of

Avitinib in combination with other therapeutic agents, such as chemotherapy and

immunotherapy.

Rationale for Combination Therapy
Combining Avitinib with other anti-cancer agents is based on complementary mechanisms of

action:
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Avitinib + Chemotherapy: Chemotherapy induces cytotoxic stress and DNA damage in

cancer cells. Avitinib, by blocking the pro-survival signaling of the EGFR pathway, can lower

the threshold for chemotherapy-induced apoptosis, potentially leading to synergistic anti-

tumor effects.[3][7]

Avitinib + Immunotherapy (Immune Checkpoint Inhibitors): Preclinical studies suggest that

EGFR signaling can upregulate immune checkpoint proteins like PD-L1, contributing to an

immunosuppressive tumor microenvironment.[8] By inhibiting EGFR, Avitinib may decrease

PD-L1 expression and enhance the efficacy of immune checkpoint inhibitors (ICIs) that block

the PD-1/PD-L1 axis, thereby promoting an anti-tumor immune response.[8][9] Furthermore,

as a BTK inhibitor, Avitinib may modulate the tumor microenvironment to be more favorable

for T-cell-mediated killing.[9]

Data Presentation
Table 1: Preclinical Inhibitory Activity of Avitinib

Target Cell
Line

EGFR
Mutation
Status

IC50 (nM) Assay Type Reference

NCI-H1975 L858R/T790M 7.3
Cellular

Phosphorylation
[1]

NIH/3T3_TC32T

8
T790M 2.8

Cellular

Phosphorylation
[1]

A431 Wild-Type ~840
Cellular

Phosphorylation
[1]

Table 2: Clinical Efficacy of Avitinib (Abivertinib)
Monotherapy in T790M+ NSCLC
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Parameter Result
95% Confidence
Interval

Study

Objective Response

Rate (ORR)
52.2% 45.2 - 59.1

Phase I/II

(NCT02330367)[4]

Disease Control Rate

(DCR)
88.0% 82.9 - 92.1

Phase I/II

(NCT02330367)[4]

Median Progression-

Free Survival (PFS)
7.5 months 6.0 - 8.8

Phase I/II

(NCT02330367)[4]

Median Overall

Survival (OS)
24.9 months 22.4 - Not Reachable

Phase I/II

(NCT02330367)[4]

Long-term Follow-up

ORR
56.5% -

Phase I/II

(NCT02330367)[10]

Long-term Follow-up

Median OS
28.2 months -

Phase I/II

(NCT02330367)[10]

Signaling Pathways and Experimental Workflows
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Caption: Avitinib's inhibition of the EGFR signaling pathway.
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In Vitro Studies

In Vivo Studies
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Caption: Preclinical experimental workflow for Avitinib combination therapy.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Avitinib combination therapy on the viability of

NSCLC cell lines.

Materials:

NSCLC cell lines (e.g., NCI-H1975 for EGFR T790M mutation, A549 for wild-type EGFR)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Avitinib
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Combination agent (e.g., cisplatin, pemetrexed, or an anti-PD-1 antibody)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

Drug Treatment:

Prepare serial dilutions of Avitinib and the combination agent in culture medium.

Treat cells with Avitinib alone, the combination agent alone, and the combination of both

at various concentrations. Include a vehicle control (e.g., DMSO).

Incubate for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until

formazan crystals are formed.

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

combination index (CI) can be calculated using the Chou-Talalay method to determine if the

drug combination is synergistic, additive, or antagonistic.

Western Blot Analysis of EGFR Signaling Pathway
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This protocol is for determining the effect of Avitinib combination therapy on the

phosphorylation of EGFR and downstream signaling proteins.

Materials:

NSCLC cell lysates from the combination therapy experiment

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-

ERK, anti-total ERK, anti-β-actin)

HRP-conjugated secondary antibodies

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE

gel and transfer to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b593773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Antibody Incubation: Incubate the membrane with the desired primary antibody

overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Add ECL reagent and capture the chemiluminescent signal using an imaging

system.

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins

to their total protein levels. β-actin is used as a loading control.

In Vivo Xenograft Model of NSCLC
This protocol outlines an in vivo study to evaluate the efficacy of Avitinib combination therapy

in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or NOD-SCID)

NCI-H1975 cells

Matrigel

Avitinib

Combination agent

Calipers

Animal balance

Procedure:

Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells mixed with Matrigel

into the flank of each mouse.
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Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of

approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

Vehicle control

Avitinib alone

Combination agent alone

Avitinib + Combination agent

Drug Administration: Administer the drugs according to a predetermined schedule and

dosage. For example, Avitinib can be administered orally daily, and a chemotherapeutic

agent can be given intraperitoneally once a week.

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice

twice a week.

Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group

reach a certain size), euthanize the mice and excise the tumors.

Analysis:

Calculate tumor growth inhibition (TGI).

Weigh the excised tumors.

Perform immunohistochemistry (IHC) or Western blot analysis on tumor tissues to assess

the expression of relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for

apoptosis, p-EGFR).

Conclusion
The provided application notes and protocols offer a comprehensive framework for the

preclinical and clinical evaluation of Avitinib in combination therapies. The rationale for

combining Avitinib with chemotherapy or immunotherapy is strong, with the potential to

enhance efficacy and overcome resistance. The detailed experimental designs will guide

researchers in generating robust data to support the further development of Avitinib-based
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combination strategies for the treatment of NSCLC and potentially other cancers driven by

EGFR mutations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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